N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a di(prop-2-en-1-yl)amino group attached to a 4-methylphenyl ring, further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide typically involves the following steps:
Formation of the Di(prop-2-en-1-yl)amino Group: This can be achieved by reacting prop-2-en-1-ylamine with a suitable halide under basic conditions to form the di(prop-2-en-1-yl)amine.
Attachment to the 4-Methylphenyl Ring: The di(prop-2-en-1-yl)amine is then reacted with a 4-methylphenyl halide in the presence of a base to form the desired intermediate.
Acetylation: The final step involves acetylation of the intermediate with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetic acid, while reduction could lead to the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide involves its interaction with specific molecular targets. The di(prop-2-en-1-yl)amino group can interact with enzymes or receptors, potentially inhibiting or activating their function. The acetamide moiety may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Di(prop-2-yn-1-yl)amine: Similar structure but with prop-2-yn-1-yl groups instead of prop-2-en-1-yl groups.
N-(Prop-2-en-1-yl)acetamide: Lacks the di(prop-2-en-1-yl)amino group.
4-Methylphenylacetamide: Lacks the di(prop-2-en-1-yl)amino group.
Uniqueness
N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide is unique due to the presence of both the di(prop-2-en-1-yl)amino group and the acetamide moiety attached to a 4-methylphenyl ring. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
114480-26-1 |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[3-[bis(prop-2-enyl)amino]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C15H20N2O/c1-5-9-17(10-6-2)15-11-14(16-13(4)18)8-7-12(15)3/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) |
InChI Key |
ZYJGVRFQEMEAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.